2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
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Overview
Description
2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane is a complex organic compound that features a boron atom within a dioxaborinane ring.
Preparation Methods
The synthesis of 2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane typically involves multiple steps. One common route starts with the preparation of 2-phenyl-1,3-dioxan-5-ol, which can be synthesized from glycerol and benzaldehyde using p-toluenesulfonic acid as a catalyst . This intermediate is then further reacted with appropriate reagents to introduce the benzyloxy and dioxaborinane functionalities . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: Reduction reactions can modify the boron-containing ring, potentially leading to the formation of different boron-containing compounds.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and various solvents depending on the specific reaction conditions
Scientific Research Applications
2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Research into its use in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action for 2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane in Suzuki–Miyaura coupling involves the formation of a palladium complex, which facilitates the transmetalation step where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Similar compounds to 2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane include other boron-containing reagents used in Suzuki–Miyaura coupling, such as:
- Phenylboronic acid
- 2-Phenyl-1,3-dioxan-5-ol
- Various boronic esters and acids
What sets this compound apart is its unique structure that combines a benzyloxy group with a dioxaborinane ring, potentially offering different reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
2-[5-(1,3-dioxan-2-yl)-2-phenylmethoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BO5/c1-22(2)15-27-23(28-16-22)19-13-18(21-24-11-6-12-25-21)9-10-20(19)26-14-17-7-4-3-5-8-17/h3-5,7-10,13,21H,6,11-12,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQKNCHWIMXTNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C3OCCCO3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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